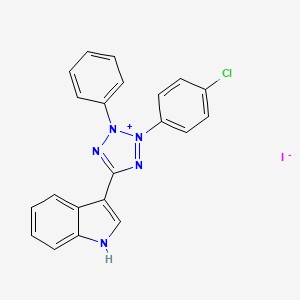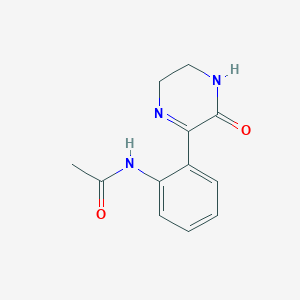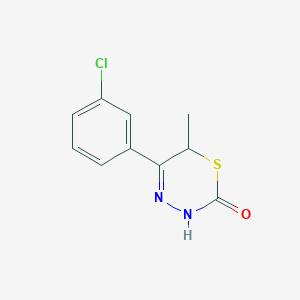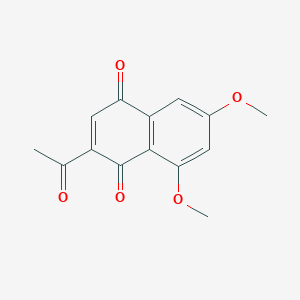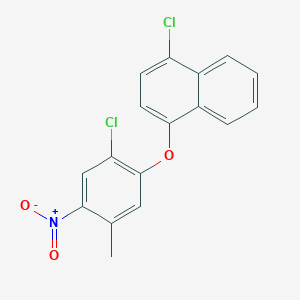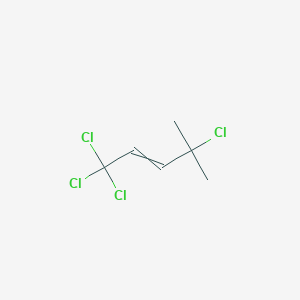
1,1,1,4-Tetrachloro-4-methylpent-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,4-Tetrachloro-4-methylpent-2-ene is an organic compound with the molecular formula C6H8Cl4 It is characterized by the presence of four chlorine atoms and a double bond within its structure
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1,4-Tetrachloro-4-methylpent-2-ene can be synthesized through the chlorination of 4-methylpent-2-ene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the desired positions on the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions: 1,1,1,4-Tetrachloro-4-methylpent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Addition Reactions: The double bond in the compound can participate in addition reactions with reagents like hydrogen bromide, resulting in the formation of bromo derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Hydrogen halides like hydrogen bromide or hydrogen chloride are typical reagents.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium hydroxide are used under elevated temperatures.
Major Products Formed:
Substitution Reactions: Formation of alcohols, ethers, or other substituted derivatives.
Addition Reactions: Formation of bromo or chloro derivatives.
Elimination Reactions: Formation of alkenes or alkynes.
科学的研究の応用
1,1,1,4-Tetrachloro-4-methylpent-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs with unique mechanisms of action.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,1,1,4-tetrachloro-4-methylpent-2-ene involves its interaction with various molecular targets. The presence of multiple chlorine atoms and a double bond allows it to participate in a range of chemical reactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products. Additionally, the double bond can undergo addition reactions, leading to the formation of more complex molecules.
類似化合物との比較
1,1,1-Trichloro-2-methylpropane: Similar in structure but lacks the double bond.
1,1,2,2-Tetrachloroethane: Contains four chlorine atoms but has a different carbon backbone.
1,1,1,3-Tetrachloropropane: Similar in chlorine content but differs in the position of the chlorine atoms and the absence of a double bond.
Uniqueness: 1,1,1,4-Tetrachloro-4-methylpent-2-ene is unique due to the combination of its double bond and the specific positioning of the chlorine atoms. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
85015-22-1 |
|---|---|
分子式 |
C6H8Cl4 |
分子量 |
221.9 g/mol |
IUPAC名 |
1,1,1,4-tetrachloro-4-methylpent-2-ene |
InChI |
InChI=1S/C6H8Cl4/c1-5(2,7)3-4-6(8,9)10/h3-4H,1-2H3 |
InChIキー |
PMCHCFRDFYHEFJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=CC(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


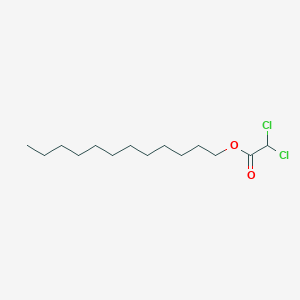
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
